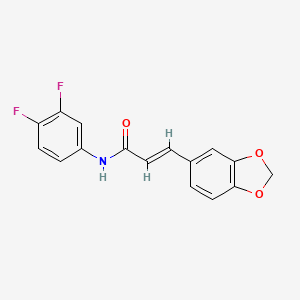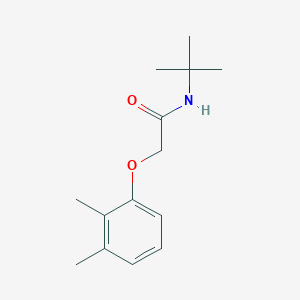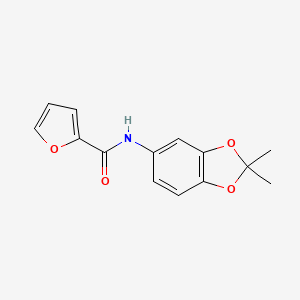![molecular formula C18H21FN4O B5594635 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide often involves multi-step synthetic routes that include the formation of indole and pyrazole rings followed by their functionalization. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting the complexity and versatility of reactions involving such structures (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest often features complex interactions between different rings and functional groups. For instance, hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides demonstrate the intricate structural configurations possible within such molecules (López et al., 2010).
Chemical Reactions and Properties
Compounds with similar structures to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide can undergo a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis and reactions of such compounds often involve steps like oxidation, which can lead to the formation of new rings and functional groups, as seen in the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form imidazo[1,2-a]pyrazine derivatives (Zaitseva et al., 2020).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structures. The conformation of the heterocyclic thiazine ring, for example, can affect the overall shape and physical behavior of the molecule, as seen in certain pyrazolo[4,3-c][1,2]benzothiazin derivatives (Ahmad et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential and SAR Analysis
Research on similar compounds, like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic effects without interacting with dopamine receptors, a common target for existing antipsychotic drugs. This suggests applications in developing novel antipsychotic medications with potentially reduced side effects. The structure-activity relationship (SAR) of these compounds provides insight into optimizing activity through molecular modifications (Wise et al., 1987).
Coordination Chemistry and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have demonstrated their utility in forming coordination complexes with metal ions, which are significant in materials science and catalysis. The antioxidant activity of these complexes also suggests potential applications in pharmacology and nutraceuticals (Chkirate et al., 2019).
Fluorogenic Dyes and Imaging Agents
The synthesis and properties of imidazo[1,2-a]pyrazine derivatives, created through oxidation reactions, indicate their utility as fluorogenic dyes. Such compounds could be used in biological imaging, providing tools for research and diagnostic purposes (Zaitseva et al., 2020).
Radioligand Development for PET Imaging
The development of radioligands, such as [18F]PBR111, from pyrazolo[1,5-a]pyrimidineacetamides for PET imaging highlights applications in neurology, specifically in imaging the translocator protein (18 kDa) associated with neuroinflammation. This area of research is crucial for advancing diagnostics and treatment strategies for neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
Compounds structurally related to the query have been explored for their anticancer activities. For example, novel fluoro-substituted benzo[b]pyrans have demonstrated anti-lung cancer activity, suggesting the potential therapeutic applications of similarly structured molecules in oncology (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-3-7-23-11-13(10-21-23)9-20-17(24)8-15-12(2)22-18-14(15)5-4-6-16(18)19/h4-6,10-11,22H,3,7-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPFDICSJUNVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)CC2=C(NC3=C2C=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)

![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)



![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5594645.png)